molecular formula C9H16N2O3S B13087626 3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one

3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one

Cat. No.: B13087626
M. Wt: 232.30 g/mol
InChI Key: QHPAPBKNTMELNF-VURMDHGXSA-N
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Description

3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a dimethylamino group, a methylene bridge, and a methylsulfonyl group attached to a piperidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with dimethylamine and a suitable sulfonylating agent. One common method includes the following steps:

    Formation of the Dimethylamino Intermediate: Piperidin-4-one is reacted with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the dimethylamino intermediate.

    Sulfonylation: The intermediate is then treated with a sulfonylating agent, such as methylsulfonyl chloride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylsulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperidinone derivatives.

    Substitution: Various substituted piperidinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-4-one: The parent compound without the dimethylamino and methylsulfonyl groups.

    N-Methylpiperidin-4-one: A derivative with a single methyl group attached to the nitrogen.

    3-(Methylsulfonyl)piperidin-4-one: A derivative with only the methylsulfonyl group.

Uniqueness

3-((Dimethylamino)methylene)-1-(methylsulfonyl)piperidin-4-one is unique due to the presence of both the dimethylamino and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-methylsulfonylpiperidin-4-one

InChI

InChI=1S/C9H16N2O3S/c1-10(2)6-8-7-11(15(3,13)14)5-4-9(8)12/h6H,4-5,7H2,1-3H3/b8-6-

InChI Key

QHPAPBKNTMELNF-VURMDHGXSA-N

Isomeric SMILES

CN(C)/C=C\1/CN(CCC1=O)S(=O)(=O)C

Canonical SMILES

CN(C)C=C1CN(CCC1=O)S(=O)(=O)C

Origin of Product

United States

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